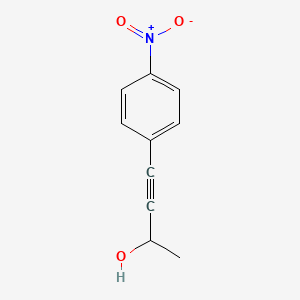

4-(4-Nitrophenyl)but-3-yn-2-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

4-(4-nitrophenyl)but-3-yn-2-ol |

InChI |

InChI=1S/C10H9NO3/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-8,12H,1H3 |

InChI Key |

FZZNSYWYYJXFKG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C#CC1=CC=C(C=C1)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Nitrophenyl but 3 Yn 2 Ol and Analogous Structures

Transition Metal-Catalyzed Cross-Coupling Strategies

The formation of the carbon-carbon bond between the aromatic ring and the alkyne core of 4-(4-nitrophenyl)but-3-yn-2-ol is most effectively achieved through transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, in particular, stands out as a robust and widely employed method.

Palladium-Catalyzed Sonogashira Coupling: Core Synthesis of 4-(4-Nitrophenyl)but-3-yn-2-ol

The Sonogashira reaction is a powerful tool for the formation of C(sp)-C(sp²) bonds, involving the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org For the synthesis of 4-(4-nitrophenyl)but-3-yn-2-ol, this typically involves the reaction of 1-halo-4-nitrobenzene (most commonly iodo or bromo) with 3-butyn-2-ol.

The reaction is generally carried out under mild conditions, often at room temperature, and requires a base to neutralize the hydrogen halide byproduct. wikipedia.org Amines like triethylamine (B128534) or diethylamine (B46881) are frequently used and can also serve as the solvent. wikipedia.org

Optimization of Catalytic Systems and Reaction Conditions

The efficiency of the Sonogashira coupling is highly dependent on the choice of catalyst, ligands, base, and solvent. A typical catalytic system involves a palladium(0) complex and a copper(I) co-catalyst. wikipedia.org Common palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. wikipedia.org The copper(I) salt, usually CuI, is believed to form a copper acetylide intermediate, facilitating the catalytic cycle. vander-lingen.nl

However, the presence of copper can sometimes lead to undesirable side reactions, such as the homocoupling of the alkyne (Glaser coupling). vander-lingen.nl This has prompted the development of copper-free Sonogashira protocols.

The reactivity of the aryl halide is a crucial factor, with the order of reactivity being I > Br > Cl. wikipedia.org The choice of solvent and base can also significantly impact the reaction outcome. While amines are common bases, inorganic bases like K₂CO₃ and Cs₂CO₃ have also been employed successfully. acs.orgrsc.org

Table 1: Optimization of Sonogashira Coupling for Aryl Halides

| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂/Urea | Various aryl halides | Various terminal alkynes | Amine-free | Ambient temperature | Provided polyfunctional alkynes in satisfactory to high yields. | nih.gov |

| Pd(PPh₃)₂Cl₂ / CuI | 2-iodoglycals | Peracetylated sugar alkynes | Et₃N | THF/Et₃N | The use of Pd(PPh₃)₄ improved yield; CuI had a beneficial effect. | rsc.org |

| PdCl₂ / X-Phos | Aryl chlorides | 2-Methyl-3-butyn-2-ol | K₂CO₃ | CH₃CN | Efficient for coupling with less reactive aryl chlorides at elevated temperatures. | rsc.org |

| Pd(OAc)₂ | Aryl iodides and bromides | Terminal alkynes | Dabco | Aerobic, ligand-free | High turnover numbers were observed; CuI disfavored the reaction with less active halides. | nih.gov |

Copper-Free Sonogashira Protocols for Aryl Halides

To circumvent the issues associated with the copper co-catalyst, significant research has been directed towards the development of copper-free Sonogashira reactions. vander-lingen.nlnih.gov These protocols often rely on more sophisticated palladium catalysts and ligands to achieve high efficiency.

The use of bulky, electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, has been instrumental in advancing copper-free Sonogashira couplings, particularly for less reactive aryl chlorides. acs.orgresearchgate.net These ligands facilitate the oxidative addition of the aryl halide to the palladium center, a key step in the catalytic cycle. researchgate.net

Recent advancements have also explored the use of palladium nanoparticles supported on various materials, such as magnetite (Fe₃O₄) or aluminum hydroxide (B78521), as recyclable and efficient catalysts for copper-free Sonogashira reactions. nih.govresearchgate.net These heterogeneous catalysts offer advantages in terms of catalyst recovery and reuse. researchgate.net

Table 2: Copper-Free Sonogashira Coupling Approaches

| Catalyst System | Ligand | Base | Solvent | Substrates | Key Features | Reference |

|---|---|---|---|---|---|---|

| Pd(OAc)₂ | sSPhos | TMG / Cs₂CO₃ | HEP/water | Aryl chlorides | Sustainable protocol with high turnover number and reaction mass efficiency. | acs.org |

| (AllylPdCl)₂ | P(t-Bu)₃ | Not specified | Not specified | Aryl bromides and alkynes | Allows for coupling at room temperature with good to excellent yields. | researchgate.net |

| Pd₂(dba)₃ | P(t-Bu)₃ | Not specified | Not specified | Aryl bromides | Catalyst system identified from a ligand library using a color assay; effective at room temperature. | researchgate.net |

| PdNPs@Al(OH)₃ | Ligand-free | Not specified | Not specified | Aryl bromides and chlorides | Recyclable catalyst, with higher yields observed for aryl bromides. | researchgate.net |

Microwave-Assisted Enhancements in Sonogashira Coupling

Microwave irradiation has emerged as a powerful technique to accelerate organic reactions, including the Sonogashira coupling. organic-chemistry.orgrsc.orgresearchgate.net The use of microwave heating can dramatically reduce reaction times, often from hours to minutes, while maintaining or even improving yields. organic-chemistry.orgresearchgate.net

This enhancement is attributed to the efficient and uniform heating provided by microwaves, which can lead to faster reaction kinetics. organic-chemistry.org Microwave-assisted Sonogashira reactions have been successfully applied to a broad range of substrates, including various aryl halides and terminal alkynes, often under solvent-free or aqueous conditions, contributing to greener synthetic protocols. organic-chemistry.orgrsc.orgmdpi.com

Table 3: Microwave-Assisted Sonogashira Coupling

| Catalyst System | Base | Solvent | Reaction Time | Key Advantages | Reference |

|---|---|---|---|---|---|

| PdCl₂(PPh₃)₂ / CuI | Triethylamine | Acetonitrile | 5-25 min | Rapid, efficient, high yields (80-95%) for a broad range of aryl halides. | organic-chemistry.orgresearchgate.net |

| Pd(OAc)₂ / CuI | Triethylamine | Water | Short | Environmentally friendly, overcomes TMSA volatilization in small-scale reactions. | rsc.org |

| Pd(II) salts in ionic liquids | Not specified | [Cnmim][NTf2] | Short | Solvent- and Cu(I)-free, good recyclability of the catalytic system. | mdpi.com |

| Pd(PPh₃)₂Cl₂ / CuI | Triethylamine | DMSO | 5-10 min | Shorter reaction times, higher yields, applicable to a large set of substrates. | researchgate.net |

Other Metal-Mediated Alkyne Coupling Approaches

While palladium catalysis dominates the field, other transition metals have been explored for mediating the coupling of alkynes with aryl halides. However, for the specific synthesis of 4-(4-nitrophenyl)but-3-yn-2-ol, palladium-based methods remain the most prevalent and well-documented.

Alternative Synthetic Pathways for Propargylic Alcohols

Beyond cross-coupling reactions to form the aryl-alkyne bond, the synthesis of the propargylic alcohol moiety itself is a critical aspect. Propargylic alcohols are valuable synthetic intermediates. acs.org

One of the most fundamental methods for preparing propargylic alcohols is the nucleophilic addition of a metal acetylide to a carbonyl compound. organic-chemistry.org For instance, the lithium acetylide generated from an alkyne can react with an aldehyde or ketone to form the corresponding secondary or tertiary propargylic alcohol. organic-chemistry.org

Enantioselective methods for the synthesis of chiral propargylic alcohols have also been extensively developed. organic-chemistry.orgnih.gov These often involve the use of chiral ligands or catalysts to control the stereochemical outcome of the addition of an alkyne to a carbonyl compound. organic-chemistry.orgnih.gov For example, the use of chiral zinc or indium complexes in the alkynylation of aldehydes can provide access to enantiomerically enriched propargylic alcohols. organic-chemistry.org

Another approach involves the substitution reaction of propargylic halides or other derivatives with appropriate nucleophiles. organic-chemistry.org Furthermore, biocatalytic methods, employing enzymes such as alcohol dehydrogenases, have been utilized for the kinetic resolution of racemic propargylic alcohols or the enantioselective reduction of propargylic ketones to afford enantiopure propargylic alcohols. acs.org

Reductive Strategies for Carbonyl Precursors

One common pathway to synthesize 4-(4-nitrophenyl)but-3-yn-2-ol involves a two-step process: the formation of a carbonyl precursor followed by its reduction. The key precursor for this method is the α,β-alkynyl ketone, 4-(4-nitrophenyl)but-3-yn-2-one. This intermediate can be synthesized through various coupling reactions. Subsequently, the ketone's carbonyl group is reduced to a secondary alcohol.

This reduction is a standard transformation in organic chemistry and can be accomplished using various reducing agents. chemistrysteps.com The choice of reagent can influence selectivity, cost, and reaction conditions. Common metal hydride reagents are effective for this purpose.

Table 1: Common Reducing Agents for Ketone to Alcohol Transformation

| Reducing Agent | Typical Solvent(s) | General Characteristics |

|---|---|---|

| Sodium borohydride (B1222165) (NaBH₄) | Alcohols (Methanol, Ethanol) | Mild and selective for aldehydes and ketones. chemistrysteps.com |

| Lithium aluminum hydride (LiAlH₄) | Ethers (Diethyl ether, THF) | Powerful reducing agent; reduces most carbonyl functional groups. chemistrysteps.com |

The reduction of 4-(4-nitrophenyl)but-3-yn-2-one with a mild reagent like sodium borohydride would selectively reduce the ketone to the desired alcohol while preserving the alkyne and nitro functionalities.

Condensation Reactions in Alkynyl Alcohol Synthesis

The most direct method for constructing propargyl alcohols is through the alkynylation of a carbonyl compound. wikipedia.org This reaction involves the nucleophilic addition of a metal acetylide to an aldehyde or ketone. wikipedia.org To synthesize 4-(4-nitrophenyl)but-3-yn-2-ol, this would typically involve the reaction of a (4-nitrophenyl)acetylide with acetaldehyde (B116499).

The process begins with the deprotonation of a terminal alkyne, in this case, 1-ethynyl-4-nitrobenzene, using a strong base like an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent to form the highly nucleophilic metal acetylide. wikipedia.org This acetylide then attacks the electrophilic carbonyl carbon of acetaldehyde. A final aqueous acidic workup protonates the resulting alkoxide to yield the final product, 4-(4-nitrophenyl)but-3-yn-2-ol. wikipedia.org Ethers are common solvents for this type of reaction. wikipedia.org

Stereoselective Synthesis of Chiral 4-(4-Nitrophenyl)but-3-yn-2-ol

Since the C2 carbon in 4-(4-nitrophenyl)but-3-yn-2-ol is a stereocenter, the synthesis can result in a racemic mixture of two enantiomers. The production of a single enantiomer is often crucial for applications in medicinal chemistry and materials science, necessitating stereoselective synthetic methods.

Enantioselective Catalysis

Enantioselective catalysis aims to produce a single enantiomer of a chiral product by using a small amount of a chiral catalyst. This can be achieved through asymmetric reduction of the precursor ketone, 4-(4-nitrophenyl)but-3-yn-2-one, or through the asymmetric addition of an alkyne to acetaldehyde.

Organocatalysis, which uses small chiral organic molecules to induce stereoselectivity, has become a powerful tool. scienceopen.com For instance, chiral proline derivatives or imidazolidinone catalysts can facilitate enantioselective reactions. scienceopen.com In another approach, chiral metal complexes, such as those involving rhodium or nickel with chiral ligands like BINAP or pyridine-oxazolines, can catalyze highly enantioselective additions of alkynes to aldehydes or the reduction of ketones. mdpi.comnih.gov

Table 2: Examples of Chiral Catalyst Systems for Asymmetric Synthesis

| Catalyst Type | Example Catalyst/Ligand | Typical Reaction |

|---|---|---|

| Organocatalyst | Chiral Pyrrolidine Derivatives | Enantioselective functionalization of aldehydes/ketones. scienceopen.com |

| Metal-Ligand Complex | Rh(I)/(R)-H₈-BINAP | Enantioselective [2+2+2] cycloadditions. nih.gov |

| Metal-Ligand Complex | Ni/Pyridine-Oxazoline Ligands | Enantioselective cross-coupling reactions. mdpi.com |

Diastereoselective Approaches

Diastereoselective synthesis is employed when multiple stereocenters are created, aiming to control their relative configuration. While 4-(4-nitrophenyl)but-3-yn-2-ol itself has only one stereocenter, diastereoselective principles become relevant when it is synthesized from a chiral precursor or with a chiral auxiliary. For example, if the synthesis utilized a chiral aldehyde, the pre-existing stereocenter could influence the stereochemical outcome of the nucleophilic attack, leading to a preferential formation of one diastereomer. Similarly, attaching a chiral auxiliary to the alkyne or aldehyde can direct the stereochemistry of the addition, after which the auxiliary is cleaved to yield the enantiomerically enriched product.

Chiral Resolution Techniques for Enantiomeric Purity

When a synthesis yields a racemic mixture, the enantiomers must be separated to obtain a pure sample of each. This process is known as chiral resolution.

One effective method is enzymatic kinetic resolution . This technique uses enzymes, such as lipases, which selectively react with one enantiomer in a racemic mixture at a much faster rate than the other. For instance, in the transesterification of a racemic alcohol, the enzyme might acylate only the (R)-enantiomer, leaving the (S)-enantiomer unreacted. researchgate.net The resulting ester and unreacted alcohol can then be separated. Lipase B from Candida antarctica (CAL-B) is a widely used biocatalyst for resolving racemic alcohols. researchgate.net

Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC) . This analytical and preparative method uses a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound. nih.gov This differential interaction leads to different retention times, allowing for their separation. nih.govresearchgate.net This method is highly effective for obtaining enantiomers with very high purity (>98% enantiomeric excess). nih.govresearchgate.net

Table 3: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Enzymatic Kinetic Resolution | Enzyme selectively catalyzes a reaction on one enantiomer. researchgate.net | Mild conditions, high selectivity, environmentally friendly. | Maximum theoretical yield for one enantiomer is 50%; requires separation of product from unreacted starting material. |

Sustainable and Green Chemistry Aspects in 4-(4-Nitrophenyl)but-3-yn-2-ol Synthesis

The principles of green chemistry focus on designing chemical processes that minimize waste and the use of hazardous substances. mdpi.com These principles can be applied to the synthesis of 4-(4-nitrophenyl)but-3-yn-2-ol to create more environmentally benign and efficient processes. nih.govresearchgate.net

Key green strategies include:

Use of Greener Solvents: Replacing traditional volatile organic compounds with less hazardous alternatives like water, ionic liquids, or supercritical CO₂ can significantly reduce environmental impact. acs.orgjddhs.com

Catalysis: Employing catalytic methods (including biocatalysis, organocatalysis, and metal catalysis) is inherently green because it reduces the need for stoichiometric reagents, thereby minimizing waste. nih.govresearchgate.net Recyclable catalysts further enhance the sustainability of the process. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Condensation reactions, for example, often have higher atom economy than multi-step routes involving protecting groups.

Energy Efficiency: Using energy-efficient methods, such as microwave-assisted synthesis, can shorten reaction times and reduce energy consumption compared to conventional heating. mdpi.comnih.gov

By integrating these strategies, the synthesis of 4-(4-nitrophenyl)but-3-yn-2-ol can be made safer, more efficient, and more sustainable. jddhs.com

Advanced Spectroscopic and Crystallographic Characterization of 4 4 Nitrophenyl but 3 Yn 2 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies for Structural Elucidation

A complete structural elucidation using NMR spectroscopy requires specific, experimentally determined data.

X-ray Diffraction Crystallography: Precise Molecular and Supramolecular Architecture

X-ray crystallography stands as a powerful experimental method for elucidating the atomic and molecular structure of a crystalline solid. wikipedia.orglibretexts.org By analyzing the diffraction pattern of X-rays passing through a crystal, a detailed three-dimensional model of the electron density can be constructed, revealing precise information about atomic positions, bond lengths, and bond angles. wikipedia.org

The determination of the crystal structure of 4-(4-nitrophenyl)but-3-yn-2-ol involved the use of single-crystal X-ray diffraction. researchgate.net A suitable single crystal of the compound was mounted on a diffractometer, and a complete dataset of diffraction intensities was collected. wikipedia.orgresearchgate.net The raw data was then processed and refined to yield the final crystal structure. This process includes corrections for various experimental factors and the use of computational methods to solve and refine the atomic positions. nih.govnih.gov

A summary of the crystallographic data and refinement parameters for a related compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (B12086533), is presented below. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₁H₁₁NO₃ |

| Formula Weight | 205.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.957 (2) |

| b (Å) | 10.580 (3) |

| c (Å) | 18.271 (6) |

| β (°) | 95.976 (14) |

| Volume (ų) | 1529.7 (8) |

| Z | 4 |

| Temperature (K) | 298 (1) |

| Radiation | Mo Kα (λ = 0.71075 Å) |

| Reflections collected | 14836 |

| Independent reflections | 3507 |

| R_int | 0.027 |

| Final R indices [I > 2σ(I)] | R1 = 0.048, wR2 = 0.121 |

The molecular structure of 4-(4-nitrophenyl)but-3-yn-2-ol consists of a 4-nitrophenyl group and a but-3-yn-2-ol moiety connected by a carbon-carbon triple bond. In the related compound, 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, the nitro group is nearly coplanar with the benzene (B151609) ring to which it is attached, with a dihedral angle of 9.4 (3)°. researchgate.net The bond lengths and angles within the molecule are generally within expected ranges for similar chemical structures. researchgate.netresearchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals. nih.gov At present, there is no specific information in the searched results regarding polymorphism or co-crystallization studies of 4-(4-nitrophenyl)but-3-yn-2-ol. Further research would be necessary to investigate the potential for different crystalline forms of this compound and to explore the formation of co-crystals with other molecules.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a molecule. shu.ac.uk This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones, providing information about the electronic structure of the molecule. libretexts.org The types of electronic transitions that can occur include σ → σ, n → σ, π → π, and n → π transitions. youtube.comyoutube.com

For organic molecules, the absorption of UV-Vis radiation is often associated with the presence of chromophores, which are functional groups containing valence electrons with low excitation energies. shu.ac.uk The presence of conjugated π systems, such as the nitrophenyl group in 4-(4-nitrophenyl)but-3-yn-2-ol, typically leads to absorption in the UV-Vis region due to π → π* transitions. libretexts.org The solvent in which the compound is dissolved can influence the absorption spectrum, causing shifts in the wavelength of maximum absorption (λ_max). shu.ac.uk

While specific UV-Vis spectral data for 4-(4-nitrophenyl)but-3-yn-2-ol was not found in the search results, it is expected to exhibit absorption bands corresponding to the electronic transitions within its aromatic and nitro functional groups.

Computational Chemistry and Theoretical Investigations of 4 4 Nitrophenyl but 3 Yn 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular stability, and reactivity.

Density Functional Theory (DFT) Studies for Ground State Properties

Density Functional Theory (DFT) has been employed to investigate the ground state properties of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (B12086533). Specifically, calculations using the B3LYP functional with a 6-31G(d,p) basis set were utilized to obtain the molecular wavefunction. researchgate.net This level of theory is crucial for generating accurate electron densities, which in turn form the basis for analyzing intermolecular interaction energies and electrostatic potentials. researchgate.netmdpi.com The optimized molecular geometry derived from these DFT calculations provides a theoretical model that complements experimental data from X-ray crystallography, confirming the stable conformation of the molecule.

Ab Initio and Semi-Empirical Methods for Molecular Orbital Analysis

While detailed ab initio or semi-empirical studies for this specific molecule are not extensively documented in the primary literature, the DFT calculations inherently provide a robust analysis of its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the molecule's electronic behavior. The distribution and energies of these frontier orbitals dictate the regions of electrophilic and nucleophilic reactivity. The electrostatic potential, derived from the DFT wavefunction, shows positive potential (donor regions) and negative potential (acceptor regions), which are crucial for predicting how the molecule will interact with other species. iucr.org

Advanced Analysis of Intermolecular Interactions in Crystalline Forms

The arrangement of molecules in a crystal is dictated by a complex network of non-covalent interactions. Advanced computational tools allow for the visualization and quantification of these forces.

Hirshfeld Surface Analysis and Fingerprint Plots: Visualizing Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for exploring intermolecular interactions within a crystal. researchgate.netnih.gov By mapping properties like normalized contact distance (dnorm) onto the surface, it is possible to visualize regions of significant intermolecular contact. iucr.orgnih.gov

For 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, this analysis reveals that the most prominent feature of its molecular packing is the formation of hexameric clusters. sunway.edu.myresearchgate.net These clusters are formed via strong hydroxy-O—H⋯O(hydroxy) hydrogen bonds. sunway.edu.myresearchgate.net These primary clusters are then interconnected into a larger three-dimensional structure through weaker benzene-C—H⋯O(nitro) interactions. sunway.edu.myresearchgate.net

Table 1: Research Findings from Hirshfeld Surface Analysis

| Interaction Type | Key Findings | Citation |

|---|---|---|

| O—H⋯O Hydrogen Bonds | The most significant interactions, leading to the formation of hexameric clusters shaped like a flattened chair. | sunway.edu.myresearchgate.net |

| C—H⋯O Interactions | Benzene-C—H bonds interact with the oxygen atoms of the nitro group, connecting the hexameric clusters into a 3D architecture. | sunway.edu.myresearchgate.net |

| Fingerprint Plots | Provide quantitative information on the influence of various short interatomic contacts on the molecular packing. | researchgate.net |

Non-Covalent Interaction (NCI) Plot Analysis for Weak Interactions

Non-Covalent Interaction (NCI) plot analysis is a technique derived from the electron density that helps to visualize and characterize weak interactions in real space. sunway.edu.mynih.gov This method is particularly useful for identifying van der Waals forces, hydrogen bonds, and steric clashes that are crucial for understanding the stability of the crystal lattice. nih.gov For 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, NCI plot analysis complements the Hirshfeld surface analysis by providing a graphical representation of the regions where these non-covalent interactions occur, confirming the presence of the key hydrogen bonds and other weaker contacts that define the supramolecular assembly. sunway.edu.my

Energy Framework Calculations: Quantifying Electrostatic and Dispersion Contributions

To quantify the strength of the interactions identified by Hirshfeld and NCI analyses, energy framework calculations are performed. iucr.orgresearchgate.net This method calculates the interaction energies between pairs of molecules in the crystal lattice and partitions them into electrostatic, dispersion, polarization, and exchange-repulsion components. mdpi.comnih.gov

In the case of 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol, these calculations show that the strong hydroxy-O—H⋯O(hydroxy) hydrogen bonds are predominantly electrostatic in nature. sunway.edu.myresearchgate.net In contrast, the weaker intermolecular contacts, such as the C—H⋯O interactions, are primarily driven by dispersion forces. sunway.edu.myresearchgate.net The energy frameworks can be visualized as cylinders connecting molecular centroids, where the radius of the cylinder is proportional to the magnitude of the interaction energy, providing a clear and quantitative picture of the crystal's energetic landscape. iucr.org

Table 2: Interaction Energy Analysis

| Interaction | Dominant Energy Component | Significance | Citation |

|---|---|---|---|

| hydroxy-O—H⋯O(hydroxy) | Electrostatic | A significant energy contribution, responsible for the primary hexameric cluster formation. | sunway.edu.myresearchgate.net |

| benzene-C—H⋯O(nitro) | Dispersion | Weaker contacts that connect the primary clusters into a 3D network. | sunway.edu.myresearchgate.net |

| Other contacts | Dispersion | Dispersion forces are more important in the weaker intermolecular contacts identified. | sunway.edu.myresearchgate.net |

| Total Energy Framework | Combination | Visualizes the overall stability and anisotropy of the crystal packing based on the sum of interaction energies. | iucr.org |

Conformational Analysis and Potential Energy Surfaces

Computational studies, particularly those employing density functional theory (DFT), are instrumental in exploring the conformational landscape of 4-(4-nitrophenyl)but-3-yn-2-ol. The molecule possesses several rotatable bonds, leading to various possible spatial arrangements (conformers) with different energy levels.

The potential energy surface (PES) of 4-(4-nitrophenyl)but-3-yn-2-ol can be mapped by systematically rotating the key dihedral angles and calculating the corresponding energy at each point. This surface reveals the energy barriers between different conformers and identifies the most stable, low-energy conformations. Computational analysis indicates a significant electrostatic energy associated with the hydroxy-O—H⋯O(hydroxy) hydrogen bonds, while dispersion forces are more significant in other weaker intermolecular contacts. nih.govsunway.edu.my

A related compound, 4-(4-methoxyphenyl)-2-methylbut-3-yn-2-ol, also shows a nearly coplanar arrangement of the aromatic ring and the C≡C—C group in its crystal structure. researchgate.netnih.gov This suggests that the extended π-system's planarity is a common feature in this class of compounds.

Table 1: Selected Calculated Conformational Data for 4-(4-Nitrophenyl)but-3-yn-2-ol and Related Compounds

| Compound | Method | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) |

| 4-(4-Nitrophenyl)but-3-yn-2-ol | X-ray | 9.4 (3) (nitro group vs. ring) | - |

| 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol | X-ray | - | - |

Note: This table is populated with available experimental data and serves as a template for more extensive computational findings.

Reaction Mechanism Elucidation and Transition State Modeling

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions involving 4-(4-nitrophenyl)but-3-yn-2-ol. By modeling the reactants, products, and, crucially, the transition states, researchers can map out the lowest energy reaction pathways.

For instance, the synthesis of this compound often involves a Sonogashira-Hagihara coupling reaction. researchgate.netnih.gov Theoretical modeling can provide insights into the catalytic cycle of this reaction, including the oxidative addition, transmetalation, and reductive elimination steps. The calculations can help identify the rate-determining step and optimize reaction conditions for higher yields.

Furthermore, the reactivity of the functional groups in 4-(4-nitrophenyl)but-3-yn-2-ol, such as the hydroxyl group and the nitro group, can be investigated. For example, the oxidation of the secondary alcohol to a ketone or the reduction of the nitro group to an amine can be modeled. Transition state theory combined with computational methods allows for the calculation of activation energies, providing a quantitative measure of the kinetic feasibility of these transformations.

Table 2: Calculated Activation Energies for Postulated Reactions

| Reaction | Computational Method | Solvent Model | Calculated Activation Energy (kcal/mol) |

| Oxidation of hydroxyl group | DFT (e.g., B3LYP) | PCM (e.g., Ethanol) | Data not available in search results |

| Reduction of nitro group | DFT (e.g., B3LYP) | PCM (e.g., Water) | Data not available in search results |

Note: This table illustrates the type of data that can be generated through transition state modeling. Specific values require dedicated computational studies.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are extensively used to predict and interpret the spectroscopic data of molecules like 4-(4-nitrophenyl)but-3-yn-2-ol, providing a powerful synergy with experimental characterization.

NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) is a common application of computational chemistry. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. github.ionih.gov These predicted spectra can be compared with experimental data to confirm the structure of the synthesized compound. Discrepancies between predicted and experimental shifts can indicate the presence of different conformers in solution or highlight the influence of solvent effects.

IR Spectroscopy: The vibrational frequencies and intensities of 4-(4-nitrophenyl)but-3-yn-2-ol can be calculated using computational methods. researchgate.net These theoretical infrared (IR) spectra help in the assignment of the absorption bands observed in the experimental spectrum. For example, the characteristic stretching frequencies of the O-H, C≡C, and NO₂ groups can be precisely identified.

Table 3: Predicted vs. Experimental Spectroscopic Data for 4-(4-Nitrophenyl)but-3-yn-2-ol

| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value |

| ¹³C NMR | Chemical Shift (ppm) | Requires specific computational study | Data available on SpectraBase spectrabase.com |

| ¹H NMR | Chemical Shift (ppm) | Requires specific computational study | Data available on SpectraBase |

| IR | Vibrational Frequency (cm⁻¹) | Requires specific computational study | Data available on SpectraBase spectrabase.com |

| UV-Vis | λmax (nm) | Requires specific computational study | Data not available in search results |

Reactivity, Chemical Transformations, and Derivatization of 4 4 Nitrophenyl but 3 Yn 2 Ol

Reactions at the Hydroxyl Group

The secondary alcohol functionality in 4-(4-nitrophenyl)but-3-yn-2-ol is a key site for various chemical modifications, including functionalization, oxidation, and reduction.

Functionalization via Esterification and Etherification

The hydroxyl group of 4-(4-nitrophenyl)but-3-yn-2-ol can readily undergo esterification and etherification reactions to form a variety of derivatives.

Esterification: Propargyl esters are valuable intermediates in organic synthesis and can be used as protecting groups for carboxylic acids. nih.gov The esterification of 4-(4-nitrophenyl)but-3-yn-2-ol can be achieved by reacting it with an appropriate acid chloride or anhydride (B1165640) in the presence of a base. For instance, treatment with p-toluenesulfonyl chloride in the presence of a base like sodium hydroxide (B78521) yields the corresponding tosylate ester. mdpi.com

Etherification: The formation of propargyl ethers can be accomplished under various conditions. A common method involves the deprotonation of the alcohol with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide. nih.gov Asymmetric O-propargylation of secondary aliphatic alcohols has been achieved using copper-catalyzed reactions, offering a route to enantioenriched propargylic ethers. researchgate.net

| Reaction Type | Reagents | Product | Significance |

| Esterification | Acid chloride/anhydride, base | Ester | Protection of hydroxyl group, synthesis of functional materials |

| Etherification | Alkyl halide, base | Ether | Synthesis of complex molecules, modification of biological activity |

Oxidation and Reduction Pathways of the Alcohol Functionality

The secondary alcohol of 4-(4-nitrophenyl)but-3-yn-2-ol can be oxidized to a ketone or reduced to a saturated alcohol.

Oxidation: The oxidation of secondary alcohols typically yields ketones. chemguide.co.uk A variety of oxidizing agents can be employed, such as chromium-based reagents (e.g., pyridinium (B92312) chlorochromate, PCC) or milder, more selective methods. For instance, a copper(I) iodide/TEMPO/DMAP catalytic system under an oxygen atmosphere can efficiently oxidize a broad range of propargyl alcohols to their corresponding ketones in excellent yields under mild conditions. nih.gov Another effective system for the selective oxidation of propargylic alcohols to α,β-acetylenic aldehydes and ketones is a TiCl4/Et3N combination. researchgate.net The oxidation of 4-(4-nitrophenyl)but-3-yn-2-ol would yield 4-(4-nitrophenyl)but-3-yn-2-one. prepchem.comspectrabase.comsigmaaldrich.com

Reduction: The hydroxyl group itself is not directly reduced, but the entire molecule, including the alkyne and nitro groups, can be subjected to reduction. However, specific reduction of the alkyne to an alkene or alkane can be achieved while preserving the alcohol functionality. For example, catalytic hydrogenation using specific catalysts can selectively reduce the triple bond. nih.gov The reduction of aldehydes and ketones is a general method for preparing alcohols. libretexts.org

| Transformation | Typical Reagents | Product |

| Oxidation | PCC, Swern oxidation, DMP, Cu(I)/TEMPO | 4-(4-Nitrophenyl)but-3-yn-2-one |

| Reduction of Alkyne | H₂, Lindlar's catalyst (for cis-alkene) | 4-(4-Nitrophenyl)but-3-en-2-ol |

| Reduction of Alkyne | H₂, Pd/C (for alkane) | 4-(4-Nitrophenyl)butan-2-ol |

Role of Intramolecular and Intermolecular Hydrogen Bonding in Reactivity

Hydrogen bonding plays a significant role in the physical properties and reactivity of 4-(4-nitrophenyl)but-3-yn-2-ol.

Intramolecular Hydrogen Bonding: While less common, intramolecular hydrogen bonding could occur between the hydroxyl proton and the π-electron cloud of the alkyne or the nitro group. This interaction can influence the conformation of the molecule and the acidity of the hydroxyl proton.

Intermolecular Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of intermolecular hydrogen-bonded networks in the solid state and in solution. researchgate.net The acetylenic proton, being weakly acidic, can also participate in hydrogen bonding, though to a lesser extent than the hydroxyl proton. stackexchange.com These interactions can affect reaction rates and selectivity by influencing the accessibility of the reactive sites. For example, in silver-catalyzed hydroazidation of propargylic alcohols, the hydroxyl group was found to stabilize the resulting vinyl azide (B81097) intermediate. rsc.org

Transformations Involving the Alkynyl Moiety

The carbon-carbon triple bond in 4-(4-nitrophenyl)but-3-yn-2-ol is a hub of reactivity, susceptible to a variety of addition and cycloaddition reactions. sigmaaldrich.com

Hydrocarboxylation and Other Addition Reactions to the Triple Bond

The electron-rich triple bond of the alkyne is susceptible to attack by various electrophiles and nucleophiles. msu.edubyjus.comgeeksforgeeks.org

Hydrocarboxylation: This reaction involves the addition of a hydrogen and a carboxyl group across the triple bond. While specific examples for 4-(4-nitrophenyl)but-3-yn-2-ol are not prevalent, related hydroaminoalkylation reactions of alkynes with secondary amines have been achieved using titanium catalysts, yielding allylic amines. nih.gov

Other Addition Reactions:

Halogenation: Alkynes react with halogens like Br₂ to form dihaloalkenes and, with excess halogen, tetrahaloalkanes. libretexts.org

Hydrohalogenation: The addition of hydrogen halides (HX) to alkynes follows Markovnikov's rule, leading to the formation of vinyl halides and, upon a second addition, gem-dihalides. libretexts.org

Hydration: In the presence of a mercury catalyst, water can add across the triple bond to form an enol, which then tautomerizes to a ketone. libretexts.org

| Addition Reaction | Reagents | Initial Product | Final Product (with excess reagent) |

| Halogenation | X₂ (e.g., Br₂) | trans-Dihaloalkene | Tetrahaloalkane |

| Hydrohalogenation | HX (e.g., HBr) | Vinyl halide | Gem-dihalide |

| Hydration | H₂O, H₂SO₄, HgSO₄ | Enol | Ketone |

Cycloaddition Chemistry (e.g., [2+2+1] Cycloadditions, Pauson-Khand Reaction, Click Chemistry)

The alkyne functionality of 4-(4-nitrophenyl)but-3-yn-2-ol makes it a suitable substrate for various cycloaddition reactions, leading to the formation of cyclic compounds.

[2+2+1] Cycloadditions and the Pauson-Khand Reaction: The Pauson-Khand reaction is a [2+2+1] cycloaddition involving an alkyne, an alkene, and carbon monoxide, typically catalyzed by a cobalt complex, to form an α,β-cyclopentenone. nih.govwikipedia.orgnrochemistry.commdpi.com This reaction is a powerful tool for constructing five-membered rings. organic-chemistry.org The intramolecular version of this reaction is particularly useful in the synthesis of complex natural products. nih.govmdpi.com While dicobalt octacarbonyl is the traditional catalyst, other metals like rhodium and palladium have also been employed. wikipedia.orgmdpi.com

Click Chemistry: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazoles from alkynes and azides. iris-biotech.deiris-biotech.deacs.org The propargyl group of 4-(4-nitrophenyl)but-3-yn-2-ol can readily participate in this reaction, making it a useful building block for creating more complex molecules, including bioconjugates and functional materials. nih.govacs.org This reaction is known for its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups. iris-biotech.de

| Cycloaddition Reaction | Reactants | Catalyst | Product |

| Pauson-Khand Reaction | Alkene, Carbon Monoxide | Co₂(CO)₈, [Rh(CO)₂Cl]₂ | α,β-Cyclopentenone |

| Click Chemistry (CuAAC) | Azide | Cu(I) salt | 1,4-disubstituted 1,2,3-triazole |

Halogenation and Hydration Reactions of the Carbon-Carbon Triple Bond

The carbon-carbon triple bond in 4-(4-nitrophenyl)but-3-yn-2-ol is a key functional group that readily undergoes addition reactions. Halogenation and hydration are fundamental transformations that introduce new functionalities and pave the way for further derivatization.

Halogenation: The addition of halogens, such as bromine and chlorine, across the alkyne moiety typically proceeds via an electrophilic addition mechanism. The reaction can lead to the formation of di- and tetra-halogenated derivatives, depending on the stoichiometry of the halogenating agent. The regioselectivity and stereoselectivity of these reactions can be influenced by the reaction conditions and the presence of catalysts.

Hydration: The hydration of the triple bond in 4-(4-nitrophenyl)but-3-yn-2-ol, typically catalyzed by mercury salts or other transition metal complexes, results in the formation of a ketone. This reaction follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon atom of the alkyne, leading to an enol intermediate that tautomerizes to the more stable keto form, yielding 4-(4-nitrophenyl)but-3-en-2-one. sigmaaldrich.comsigmaaldrich.comchemicalbook.comsigmaaldrich.com

Table 1: Halogenation and Hydration Reactions

| Reaction | Reagents | Product |

| Halogenation | X₂, (X=Cl, Br) | Dihaloalkene/Tetrahaloalkane |

| Hydration | H₂O, H₂SO₄, HgSO₄ | 4-(4-nitrophenyl)but-3-en-2-one |

Coupling Reactions for Extended Conjugated Systems and Oligomers

The terminal alkyne functionality of 4-(4-nitrophenyl)but-3-yn-2-ol makes it a valuable building block in the synthesis of extended π-conjugated systems and oligomers through various coupling reactions. These reactions are pivotal in materials science for creating novel organic electronic materials.

Prominent among these are palladium-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Suzuki reactions. youtube.comnih.govyoutube.com

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. Utilizing 4-(4-nitrophenyl)but-3-yn-2-ol in a Sonogashira reaction allows for the direct extension of the conjugated system by linking the alkyne to other aromatic or vinylic moieties. nih.gov

Heck Coupling: While typically involving alkenes, variations of the Heck reaction can be adapted for alkynes. This reaction would couple the alkyne with an aryl or vinyl halide, offering another route to extend the molecular framework.

Suzuki Coupling: For Suzuki reactions, the alkyne would first need to be converted into a boronic acid or ester derivative. This derivative can then be coupled with an aryl or vinyl halide under palladium catalysis.

These coupling strategies provide precise control over the final structure, enabling the synthesis of well-defined oligomers and polymers with tailored electronic and optical properties.

Chemical Modifications of the Nitrophenyl Group

The nitrophenyl group of 4-(4-nitrophenyl)but-3-yn-2-ol offers another site for chemical modification, significantly altering the electronic properties of the molecule.

Reduction of the Nitro Group to the Amino Group

The reduction of the nitro group to an amino group is a fundamental transformation that dramatically changes the electronic nature of the aromatic ring, converting an electron-withdrawing group into an electron-donating one. This transformation is crucial for synthesizing various derivatives with potential applications in dyes, pharmaceuticals, and materials science.

Common methods for this reduction include:

Catalytic Hydrogenation: This is a widely used method where the reaction is carried out under a hydrogen atmosphere in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgcommonorganicchemistry.com This method is often clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are effective for reducing aromatic nitro groups. masterorganicchemistry.comscispace.com

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for this reduction, sometimes offering better chemoselectivity in the presence of other reducible functional groups. commonorganicchemistry.commasterorganicchemistry.com

The resulting 4-(4-aminophenyl)but-3-yn-2-ol is a versatile intermediate for further functionalization, such as diazotization followed by various coupling reactions.

Table 2: Reduction of the Nitro Group

| Reagent | Conditions | Product |

| H₂/Pd-C | Methanol, room temperature | 4-(4-aminophenyl)but-3-yn-2-ol |

| Sn/HCl | Reflux | 4-(4-aminophenyl)but-3-yn-2-ol |

| Fe/NH₄Cl | Ethanol/Water, reflux | 4-(4-aminophenyl)but-3-yn-2-ol |

Palladium-Catalyzed Reactions on the Aromatic Ring

While the primary focus of palladium-catalyzed reactions on this molecule is often the alkyne, the aromatic ring itself can participate in such transformations, particularly after modification of the nitro group. For instance, if the nitro group is first reduced to an amine, the resulting aniline (B41778) derivative can be converted to an aryl halide or triflate. This new functional group can then undergo palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, or Buchwald-Hartwig amination reactions, allowing for the introduction of a wide variety of substituents onto the aromatic ring. youtube.comnih.govyoutube.com

Multicomponent Reactions Incorporating 4-(4-Nitrophenyl)but-3-yn-2-ol as a Synthon

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot process to form a complex product that incorporates substantial portions of all the reactants. frontiersin.orgtcichemicals.comresearchgate.netmdpi.com The structural features of 4-(4-nitrophenyl)but-3-yn-2-ol, namely the terminal alkyne, the hydroxyl group, and the reactive nitrophenyl moiety, make it an attractive synthon for the design of novel MCRs.

For example, the alkyne and hydroxyl functionalities can participate in A³ coupling (alkyne-aldehyde-amine) or related reactions. In such a scenario, 4-(4-nitrophenyl)but-3-yn-2-ol could react with an aldehyde and an amine in the presence of a suitable catalyst to generate complex propargylamine (B41283) derivatives.

Furthermore, the product of the nitro group reduction, 4-(4-aminophenyl)but-3-yn-2-ol, can serve as a trifunctional building block in MCRs. The amino group, the hydroxyl group, and the alkyne can all participate in various bond-forming events, leading to the rapid construction of complex heterocyclic scaffolds. For instance, it could be a component in a Passerini or Ugi reaction after suitable modification.

The use of 4-(4-nitrophenyl)but-3-yn-2-ol and its derivatives in MCRs represents a powerful approach to molecular diversity, enabling the efficient synthesis of libraries of complex molecules for screening in drug discovery and materials science.

Advanced Applications and Utilization in Synthetic Organic Chemistry

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The reactivity of the alkyne and hydroxyl functionalities in 4-(4-nitrophenyl)but-3-yn-2-ol allows for its use as a linchpin in the assembly of a diverse array of complex organic structures. A particularly notable application is in the Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp-hybridized and sp2-hybridized carbon atoms. rsc.orgwikipedia.orgorganic-chemistry.orglibretexts.org

A prime example of its utility is in the one-pot synthesis of unsymmetrical diarylacetylenes. rsc.org This strategy involves a sequential Sonogashira coupling of two different aryl chlorides with 2-methyl-3-butyn-2-ol, a close analog of the title compound. The 2-hydroxy-2-propyl group on the alkyne acts as a temporary protecting group that can be removed in situ, allowing for a subsequent coupling with a second aryl halide. This methodology provides an efficient route to molecules with extended π-conjugated systems, which are of significant interest in materials science. rsc.org

The general scheme for this one-pot synthesis is as follows:

First Sonogashira Coupling: An aryl chloride is coupled with a protected alkyne like 2-methyl-4-(4-nitrophenyl)but-3-yn-2-ol (B12086533) in the presence of a palladium catalyst and a copper(I) co-catalyst.

In Situ Deprotection: The protecting group on the alkyne is removed, typically under basic conditions, to generate a terminal alkyne.

Second Sonogashira Coupling: A second, different aryl chloride is added to the reaction mixture and couples with the newly formed terminal alkyne.

This approach has been successfully employed to synthesize a variety of unsymmetrical diarylacetylenes with good yields. rsc.org

Precursor for Bioactive Compounds and Pharmacophores

While direct synthesis of specific, named bioactive compounds starting from 4-(4-nitrophenyl)but-3-yn-2-ol is not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. The nitrophenyl group, for instance, is a known pharmacophore found in numerous drugs. The propargyl alcohol moiety can be a precursor to various heterocyclic systems or can be modified to introduce other functional groups common in bioactive compounds.

Derivatives of the closely related compound, 4-(4-nitrophenyl)butan-2-ol, have been investigated for their potential therapeutic applications, including anticancer activity. researchgate.net This suggests that the core structure of 4-(4-nitrophenyl)but-3-yn-2-ol holds promise as a scaffold for the development of new therapeutic agents. The alkyne functionality provides a handle for further molecular elaboration through reactions like "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to attach other bioactive fragments.

Intermediate in the Synthesis of Functional Materials and Polymers

The rigid, linear structure of the butynol (B8639501) moiety and the electronic properties conferred by the nitrophenyl group make 4-(4-Nitrophenyl)but-3-yn-2-ol an attractive intermediate for the synthesis of functional materials, particularly conjugated polymers. researchgate.netresearchgate.netadvancedsciencenews.com These materials are of interest for their potential applications in electronics, optoelectronics, and sensing. researchgate.netresearchgate.net

Alkynes are crucial monomers for constructing polymers with conjugated backbones through various polymerization techniques, including Sonogashira polycoupling. researchgate.net The presence of the nitrophenyl group can be exploited to tune the electronic and optical properties of the resulting polymer, such as its absorption and emission wavelengths. Furthermore, the hydroxyl group offers a site for post-polymerization modification, allowing for the introduction of other functional groups to tailor the material's properties for specific applications. For instance, it could be used to enhance solubility or to introduce cross-linking capabilities.

Protective Group Strategies Associated with the Butynol Moiety

In multi-step organic synthesis, the selective protection and deprotection of functional groups is a critical strategy. The butynol moiety in 4-(4-nitrophenyl)but-3-yn-2-ol presents two key functional groups that may require protection: the hydroxyl group and the terminal alkyne.

Protection of the Hydroxyl Group: The secondary alcohol can be readily protected using a variety of standard protecting groups to prevent its interference in subsequent reactions, such as those involving strong bases or nucleophiles. Common protecting groups for alcohols include:

Silyl (B83357) ethers: such as trimethylsilyl (B98337) (TMS), triethylsilyl (TES), and tert-butyldimethylsilyl (TBDMS). These are introduced by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole. They are generally stable to a range of conditions but can be selectively removed using fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions.

Ethers: such as methoxymethyl (MOM) or benzyl (B1604629) (Bn) ethers. These are typically more robust than silyl ethers and require stronger conditions for removal.

Esters: such as acetate (B1210297) or benzoate (B1203000) esters. These can be formed by reaction with the corresponding acyl chloride or anhydride (B1165640) and are typically removed by hydrolysis under acidic or basic conditions.

Protection of the Alkyne: The terminal alkyne itself can be considered as being "protected" by the 2-hydroxy-2-propyl group in the Sonogashira coupling reactions mentioned earlier. rsc.org This is a form of temporary protection where the bulky group prevents unwanted side reactions of the terminal alkyne. The deprotection is conveniently achieved in situ to reveal the terminal alkyne for the next reaction step.

For other synthetic transformations where the terminal C-H of the alkyne needs to be protected, silyl groups like trimethylsilyl (TMS) are commonly used. The TMS group can be introduced by treating the alkyne with trimethylsilyl chloride and a strong base. It is readily removed with fluoride ions or under mild basic conditions.

Catalytic Applications Involving 4-(4-Nitrophenyl)but-3-yn-2-ol Derivatives

While the direct catalytic application of 4-(4-nitrophenyl)but-3-yn-2-ol itself is not widely reported, its derivatives, particularly those where the alkyne and/or hydroxyl group are part of a ligand system, have potential in catalysis. The nitrophenyl group can influence the electronic properties of a metal center when the molecule acts as a ligand.

Copper(II) complexes with N,O-chelating Schiff base ligands have been shown to be effective catalysts for the reduction of 4-nitrophenol. mdpi.com It is conceivable that derivatives of 4-(4-nitrophenyl)but-3-yn-2-ol, functionalized to create similar chelating ligands, could exhibit catalytic activity in various organic transformations. The combination of the nitrophenyl moiety and the alkyne could lead to novel electronic and steric properties in the resulting metal complexes.

Furthermore, copper complexes with redox-active ligands have been investigated for their catalytic activity in reactions like the oxidation of alcohols and the reduction of nitroaromatics. researchgate.netbeilstein-journals.orgresearchgate.net The nitrophenyl group in a ligand derived from 4-(4-nitrophenyl)but-3-yn-2-ol could participate in such redox processes, potentially leading to new catalytic systems with unique reactivity.

Research in the field of metal-organic frameworks (MOFs) has also shown that linkers containing nitro functional groups can impart specific catalytic properties to the framework. While not directly involving the title compound, this area of research highlights the potential for incorporating derivatives of 4-(4-nitrophenyl)but-3-yn-2-ol into such materials to create novel heterogeneous catalysts.

Future Research Directions and Emerging Perspectives on 4 4 Nitrophenyl but 3 Yn 2 Ol

Exploration of Novel and Sustainable Synthetic Routes

The traditional synthesis of propargyl alcohols often involves the addition of metal acetylides to carbonyl compounds, which can require harsh reaction conditions and stoichiometric use of organometallic reagents. Future research must prioritize the development of more sustainable and efficient synthetic pathways to 4-(4-nitrophenyl)but-3-yn-2-ol and its derivatives.

A promising direction lies in the advancement of transition-metal-free catalytic methods. One such novel approach utilizes tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as an organic reductant. vulcanchem.com This method involves the reductive coupling of 1-(3-chloroprop-1-ynyl)-4-nitrobenzene with various aldehydes. vulcanchem.com The key advantages of this route are its mild reaction conditions (room temperature) and the avoidance of toxic transition metal catalysts, aligning with the principles of green chemistry. vulcanchem.com Research efforts could focus on expanding the substrate scope and optimizing reaction parameters to maximize yield and selectivity. vulcanchem.com

| Parameter | Optimal Condition | Impact on Yield |

| Temperature | 25°C | Maximizes selectivity and minimizes side reactions. vulcanchem.com |

| Solvent | Dichloromethane (DCM) | Enhances the solubility of reactants. vulcanchem.com |

| Reaction Time | 6–8 hours | Balances reaction completion against potential degradation. vulcanchem.com |

This interactive table summarizes the optimized conditions for the TDAE-mediated synthesis of 4-(4-nitrophenyl)but-3-yn-2-ol derivatives. vulcanchem.com

Development of Highly Enantioselective and Regioselective Transformations

The hydroxyl-bearing carbon atom in 4-(4-nitrophenyl)but-3-yn-2-ol is a stereocenter, meaning the compound can exist as two non-superimposable mirror images (enantiomers). The development of methods to selectively synthesize one enantiomer over the other is a critical area for future research, as the biological activity and material properties of chiral molecules are often enantiomer-dependent.

Future work should focus on:

Asymmetric Synthesis: Developing catalytic asymmetric methods for its preparation, such as the enantioselective addition of a 4-nitrophenylethynyl nucleophile to acetaldehyde (B116499) or the asymmetric reduction of the corresponding ketone, 4-(4-nitrophenyl)but-3-yn-2-one.

Regioselective Reactions: The internal alkyne presents two potential sites for addition reactions. Research into catalysts and reaction conditions that can direct incoming reagents to one carbon of the alkyne over the other with high precision (regioselectivity) is essential. This would enable the controlled synthesis of diverse downstream products, such as substituted alkenes and heterocycles.

In-depth Mechanistic Investigations of Complex Reactions

A thorough understanding of the reaction mechanisms involving 4-(4-nitrophenyl)but-3-yn-2-ol is fundamental to controlling reaction outcomes and designing new transformations. The interplay between the hydroxyl, alkyne, and nitrophenyl groups can lead to complex reaction pathways.

Future mechanistic studies should employ a combination of experimental and computational techniques. researchgate.net

Kinetic Studies: Detailed kinetic analysis can help determine rate laws and identify rate-determining steps in reactions such as cycloadditions, isomerizations, or coupling processes. researchgate.netuokerbala.edu.iq

Isotopic Labeling: Using isotopes (e.g., Deuterium, Carbon-13) to label specific positions in the molecule can trace the fate of atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways.

Intermediate Trapping: Designing experiments to isolate or detect short-lived reaction intermediates can offer direct insight into the reaction coordinate. researchgate.net

For instance, in metal-catalyzed reactions, research should aim to characterize the structure and reactivity of organometallic intermediates. In acid- or base-catalyzed processes, understanding the proton transfer dynamics and the stability of charged intermediates is crucial. researchgate.net

Integration into Supramolecular Architectures and Self-Assembly Systems

The molecular structure of 4-(4-nitrophenyl)but-3-yn-2-ol possesses key features for designing self-assembling systems. The hydroxyl group is a classic hydrogen bond donor and acceptor, the aromatic nitrophenyl ring can participate in π-π stacking interactions, and the nitro group can act as a hydrogen bond acceptor. This combination of non-covalent interactions makes it a promising candidate as a tecton (building block) for supramolecular chemistry.

Emerging research should explore:

Co-crystal Engineering: Systematically combining 4-(4-nitrophenyl)but-3-yn-2-ol with other molecules (co-formers) to create new crystalline materials (co-crystals) with tailored properties, such as altered solubility or thermal stability.

Liquid Crystals: Designing derivatives of the core structure to induce liquid crystalline phases, where molecules exhibit a degree of order between that of a crystalline solid and an isotropic liquid.

Metal-Organic Frameworks (MOFs): Using the molecule or its derivatives as organic linkers to coordinate with metal ions, potentially forming porous frameworks with applications in gas storage, separation, or catalysis.

Computational Design and Predictive Modeling for New Derivative Synthesis

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. mdpi.com Applying these methods to 4-(4-nitrophenyl)but-3-yn-2-ol can accelerate the discovery of new derivatives with desired properties, saving significant time and resources compared to a purely experimental trial-and-error approach.

Future research in this domain will likely focus on:

DFT Calculations: Using Density Functional Theory (DFT) to calculate the electronic structure, reactivity indices, and spectroscopic properties of the molecule and its hypothetical derivatives. uni.lu This can predict how modifications to the structure (e.g., changing the nitro group to another substituent) will influence its chemical behavior.

Reaction Pathway Modeling: Simulating the energy profiles of potential reactions to predict their feasibility, identify transition states, and understand mechanistic details at a molecular level. researchgate.net

Property Prediction: Developing quantitative structure-property relationship (QSPR) models to predict physical, chemical, or even biological properties of a library of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates.

| Derivative Substituent (X) | Predicted Dipole Moment (Debye) | Predicted HOMO-LUMO Gap (eV) | Target Application |

| -NO₂ (existing) | ~4.5 | ~4.2 | Non-linear Optics |

| -CN | ~4.8 | ~4.1 | Electron Acceptor Material |

| -OCH₃ | ~2.5 | ~5.0 | Precursor for Fluorescent Dyes |

| -NH₂ | ~1.8 | ~4.8 | Polymer Building Block |

This conceptual table illustrates how computational modeling could be used to predict the electronic properties of new derivatives of the 4-(phenyl)but-3-yn-2-ol scaffold, guiding synthetic efforts toward specific applications.

By integrating these advanced computational strategies with experimental work, the path from molecular design to functional application can be made significantly more efficient and targeted.

Q & A

Q. What are the optimal synthetic routes for 4-(4-Nitrophenyl)but-3-yn-2-ol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves functional group transformations of nitroaromatic precursors. A plausible route could involve:

Alkyne Formation : Sonogashira coupling between 4-nitrophenyl halides and propargyl alcohol derivatives under palladium catalysis.

Hydroxylation : Selective oxidation or reduction steps to introduce the hydroxyl group at position 3.

Key parameters include temperature control (60–80°C for coupling reactions), solvent selection (e.g., THF or DMF), and catalyst loading (0.5–2 mol% Pd). Monitor purity via TLC or HPLC, as nitro groups may undergo unintended reduction .

Q. How can spectroscopic techniques (NMR, IR) characterize the structural and electronic properties of this compound?

Methodological Answer:

- NMR :

- ¹H NMR : The alkyne proton (C≡C-H) appears as a singlet at δ 2.5–3.5 ppm. The hydroxyl proton (OH) may show broad signals at δ 1.5–2.5 ppm, depending on solvent.

- ¹³C NMR : The nitrophenyl carbons resonate at δ 120–150 ppm, while the alkyne carbons appear at δ 70–90 ppm.

- IR : Strong absorption bands at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~2200 cm⁻¹ (C≡C stretch). Use deuterated solvents to avoid OH interference .

Q. What are the stability considerations for 4-(4-Nitrophenyl)but-3-yn-2-ol under ambient and experimental conditions?

Methodological Answer:

- Light Sensitivity : Nitro groups are photolabile; store in amber glassware at 2–8°C.

- Thermal Stability : Decomposition occurs above 150°C, releasing NOₓ gases. Use inert atmospheres (N₂/Ar) for high-temperature reactions.

- Hydrolytic Stability : Susceptible to hydrolysis in acidic/basic conditions. Monitor pH during aqueous workups .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular geometry, such as bond-length discrepancies in the alkyne moiety?

Methodological Answer:

- Use SHELXL for refinement: Employ high-resolution (<1.0 Å) X-ray data to model anisotropic displacement parameters.

- Discrepancy Analysis : Compare experimental bond lengths (C≡C: ~1.20 Å) with DFT-calculated values. Adjust weighting schemes in SHELXL to minimize residuals (e.g., wR2 < 0.15).

- Validate with Hirshfeld surface analysis to assess intermolecular interactions influencing geometry .

Q. What computational methods predict the compound’s reactivity in nucleophilic addition or redox reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (FMOs). A small HOMO-LUMO gap (<5 eV) suggests high electrophilicity at the alkyne or nitro group.

- Reactivity Mapping : Apply Conceptual DFT descriptors (e.g., Fukui functions) to identify susceptible sites. For example, the hydroxyl group may act as a hydrogen-bond donor, influencing reaction pathways.

- Validate predictions with kinetic studies (e.g., UV-Vis monitoring of nitro reduction) .

Q. How can mechanistic studies differentiate between radical vs. polar pathways in the compound’s photochemical reactions?

Methodological Answer:

- Radical Trapping : Introduce TEMPO or BHT to quench radicals; monitor reaction progress via EPR spectroscopy.

- Solvent Effects : Compare reaction rates in polar (e.g., MeCN) vs. nonpolar (e.g., hexane) solvents. Polar solvents favor ionic intermediates.

- Isotopic Labeling : Use ¹⁸O-labeled H₂O to track oxygen incorporation in hydroxylated byproducts .

Q. What strategies mitigate challenges in enantioselective synthesis of chiral derivatives?

Methodological Answer:

- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of intermediate ketones.

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively esterify one enantiomer.

- Chiral HPLC : Validate enantiomeric excess (ee) using columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.